Ofranergene Obadenovec: A Technical Guide to Molecular Targeting of Tumor Vasculature
Ofranergene Obadenovec: A Technical Guide to Molecular Targeting of Tumor Vasculature
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ofranergene obadenovec (VB-111) is an investigational gene therapy agent designed to selectively destroy the vasculature of solid tumors through a dual mechanism of action: targeted apoptosis of angiogenic endothelial cells and subsequent induction of a tumor-specific immune response. This technical guide provides an in-depth overview of the molecular underpinnings, preclinical validation, and clinical evaluation of ofranergene obadenovec, with a focus on its core function as a tumor vasculature targeting agent. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for the scientific community.
Molecular Design and Mechanism of Action
Ofranergene obadenovec is a non-replicating adenovirus 5 (Ad-5) vector engineered to deliver a pro-apoptotic transgene specifically to angiogenic endothelial cells.[1][2] This specificity is achieved through a modified murine pre-proendothelin-1 (PPE-1) promoter that is activated in developing endothelial cells.[1][3] The therapeutic payload is a chimeric gene encoding a fusion protein that combines the extracellular domain of the human Tumor Necrosis Factor Receptor 1 (TNFR1) with the intracellular death domain of the Fas receptor.[2]
The proposed mechanism of action unfolds in a two-pronged attack:
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Vascular Disruption: Upon intravenous administration, the adenoviral vector transduces cells, but the PPE-1 promoter ensures that the Fas-TNFR1 transgene is expressed exclusively in angiogenic endothelial cells within the tumor microenvironment.[1][3] The abundance of TNF-α in the tumor milieu leads to the activation of the chimeric receptor, triggering the Fas signaling pathway and inducing apoptosis in these endothelial cells.[1] This targeted destruction of the tumor's blood supply leads to vascular disruption and subsequent tumor necrosis.[4]
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Immune Activation: The viral vector itself can act as an adjuvant, stimulating an innate immune response.[5] Furthermore, the targeted cell death within the tumor is thought to release tumor-associated antigens, leading to the activation of a specific anti-tumor immune response.[5] This is evidenced by the infiltration of cytotoxic CD8+ T-cells into the tumor, transforming an immunologically "cold" tumor into a "hot" one.[2][4][5]
Preclinical Data
In Vitro Endothelial Cell Apoptosis
Preclinical studies demonstrated the selective pro-apoptotic activity of ofranergene obadenovec in endothelial cells.
| Cell Line | Treatment | Observation | Reference |
| Bovine Aortic Endothelial Cells (BAEC) | VB-111 (MOI 1,000) | Massive cell death by apoptosis | [6] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | VB-111 (MOI 1,000) | Massive cell death by apoptosis | [6] |
| Non-endothelial cells | VB-111 | No significant apoptosis | [6] |
In Vivo Tumor Growth Inhibition and Vascular Targeting
Xenograft mouse models were utilized to assess the anti-tumor efficacy and vascular targeting of ofranergene obadenovec.
| Tumor Model | Treatment | Tumor Growth Inhibition | Reduction in CD31 Staining (Vascular Density) | Reference |
| Follicular Thyroid Cancer Xenograft | VB-111 | 26.6% (P = 0.0596) | Significant (P < 0.05) | [3][6] |
| Papillary Thyroid Cancer Xenograft | VB-111 | 34.4% (P = 0.0046) | Significant (P < 0.05) | [3][6] |
| Anaplastic Thyroid Cancer Xenograft | VB-111 | 37.6% (P = 0.0249) | Significant (P < 0.05) | [3][6] |
| Lewis Lung Carcinoma | VB-111 | 72% reduction in tumor burden | Increased CD8 T-cell infiltration | [7] |
| Glioblastoma (U87MG-luc2) | VB-111 | Extended survival | Decreased vascular tumor density | [1] |
| Glioblastoma (U251-luc) | VB-111 | Extended survival | Decreased vascular tumor density | [1] |
Clinical Trial Data
Ofranergene obadenovec has been evaluated in several clinical trials, most notably in platinum-resistant ovarian cancer.
Phase I/II Study in Platinum-Resistant Ovarian Cancer (NCT01711970)
This study assessed the safety and efficacy of ofranergene obadenovec in combination with paclitaxel.
| Parameter | Therapeutic Dose Cohort (n=17) | Sub-therapeutic Dose Cohort | p-value | Reference |
| CA-125 GCIG Response Rate | 58% | - | - | [2] |
| Median Overall Survival (OS) | 16.6 months | 5.8 months | 0.028 | [2] |
Tumor specimens from treated patients showed infiltration of cytotoxic CD8+ T-cells in areas of apoptotic cancer cells.[2]
Phase III OVAL Study in Platinum-Resistant Ovarian Cancer (NCT03398655)
This larger, randomized, double-blind, placebo-controlled trial evaluated the addition of ofranergene obadenovec to paclitaxel.
| Parameter | Ofranergene Obadenovec + Paclitaxel (n=204) | Placebo + Paclitaxel (n=205) | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival (PFS) | 5.29 months | 5.36 months | 1.03 (0.83–1.29) | 0.7823 | [8] |
| Median Overall Survival (OS) | 13.37 months | 13.14 months | 0.97 (0.75–1.27) | 0.8440 | [8] |
| Objective Response Rate (RECIST 1.1) | 28.9% | 29.6% | - | - | [8] |
The study did not meet its primary endpoints of improving PFS or OS.[8]
Experimental Protocols
In Vitro Endothelial Cell Apoptosis Assay
Objective: To determine the specific pro-apoptotic effect of ofranergene obadenovec on endothelial cells.
Methodology:
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Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) and a non-endothelial control cell line (e.g., HEK293) in appropriate media.
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Viral Infection: Infect cells with ofranergene obadenovec at a specific multiplicity of infection (MOI), for example, 1000.
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Incubation: Incubate the infected cells for a predetermined period (e.g., 48-72 hours) to allow for transgene expression and induction of apoptosis.
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Apoptosis Detection: Assess apoptosis using a standard method such as Annexin V/Propidium Iodide staining followed by flow cytometry.
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Data Analysis: Quantify the percentage of apoptotic cells in the endothelial and non-endothelial cell populations.
In Vivo Mouse Xenograft Model
Objective: To evaluate the anti-tumor efficacy and anti-angiogenic activity of ofranergene obadenovec in a living organism.
Methodology:
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Cell Implantation: Subcutaneously implant a human tumor cell line (e.g., a thyroid or ovarian cancer cell line) into immunodeficient mice (e.g., nude mice).
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Tumor Growth: Allow tumors to establish and reach a palpable size.
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Treatment: Administer ofranergene obadenovec intravenously at a specified dose and schedule. A control group should receive a vehicle control.
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Tumor Measurement: Measure tumor volume regularly using calipers.
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Endpoint: At the end of the study, euthanize the mice and excise the tumors.
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Immunohistochemistry: Fix, embed, and section the tumors. Perform immunohistochemical staining for CD31 to assess microvessel density.
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Data Analysis: Compare tumor growth curves and microvessel density between the treatment and control groups.
Analysis of Tumor Infiltrating Lymphocytes
Objective: To assess the immunomodulatory effects of ofranergene obadenovec by quantifying immune cell infiltration into the tumor.
Methodology:
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Sample Collection: Obtain tumor biopsies from patients before and after treatment with ofranergene obadenovec.
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Tissue Processing: Formalin-fix and paraffin-embed the tumor tissue.
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Immunohistochemistry: Section the tissue and perform immunohistochemical staining for CD8 (to identify cytotoxic T-lymphocytes).
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Microscopy and Imaging: Scan the stained slides and acquire high-resolution digital images.
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Quantification: Use image analysis software to quantify the number of CD8-positive cells per unit area of the tumor.
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Data Analysis: Compare the levels of CD8+ T-cell infiltration before and after treatment.
Conclusion
Ofranergene obadenovec represents a novel and highly targeted approach to cancer therapy by specifically disrupting the tumor vasculature and inducing an anti-tumor immune response. While preclinical studies and early clinical trials showed promising results, the pivotal Phase III OVAL study in platinum-resistant ovarian cancer did not demonstrate a survival benefit. Further research is warranted to explore the potential of ofranergene obadenovec in other solid tumors, possibly in combination with other therapeutic modalities, and to identify predictive biomarkers that could help select patients most likely to respond to this innovative gene therapy. The detailed molecular mechanisms and experimental validation presented in this guide provide a solid foundation for future investigations in this area.
References
- 1. Safety and efficacy of VB-111, an anticancer gene therapy, in patients with recurrent glioblastoma: results of a phase I/II study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ofranergene obadenovec (VB-111) in platinum-resistant ovarian cancer; favorable response rates in a phase I/II study are associated with an immunotherapeutic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of VB-111, a Novel Antiangiogenic Virotherapeutic, in Thyroid Cancer Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proactiveinvestors.com [proactiveinvestors.com]
- 5. researchgate.net [researchgate.net]
- 6. VB-111 for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. VB-111 (ofranergene obadenovec) in combination with nivolumab in patients with microsatellite stable colorectal liver metastases: a single center, single arm, phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
